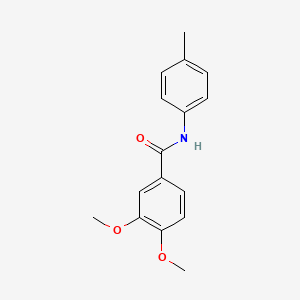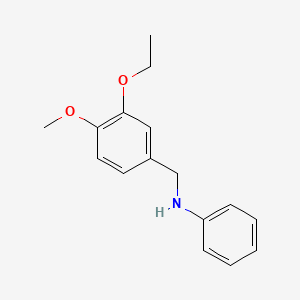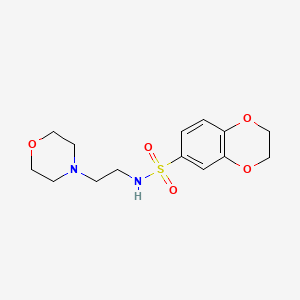
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Thioflavin T has been extensively studied for its ability to bind to amyloid fibrils and emit fluorescence, making it a valuable tool for the detection and quantification of these protein aggregates.
Wissenschaftliche Forschungsanwendungen
Thioflavin T has a wide range of scientific research applications, particularly in the field of neurodegenerative diseases. It is commonly used to detect and quantify amyloid fibrils in tissue samples, such as brain tissue from Alzheimer's disease patients. Thioflavin T can also be used to study the kinetics of amyloid fibril formation and to screen for potential drugs that can inhibit this process.
Wirkmechanismus
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and forms a complex that emits fluorescence upon excitation. The exact mechanism of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the protein aggregates.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is considered to be a non-toxic dye that is safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Thioflavin T has several advantages for laboratory experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent dyes and its inability to distinguish between different types of amyloid fibrils.
Zukünftige Richtungen
There are several future directions for the use of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of new fluorescent dyes that can detect and quantify protein aggregates other than amyloid fibrils. Another area of research is the use of this compound T in conjunction with other experimental techniques, such as mass spectrometry and electron microscopy, to gain a more comprehensive understanding of protein aggregation. Additionally, this compound T may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
Thioflavin T can be synthesized through a multi-step process that involves the condensation of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 3-thienylaldehyde in the presence of a base, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVYPVDUEOIJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CSC=C2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)








![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)
